molecular formula C8H9NO4 B8742817 Ethyl 2-acetyloxazole-4-carboxylate

Ethyl 2-acetyloxazole-4-carboxylate

Cat. No.: B8742817
M. Wt: 183.16 g/mol
InChI Key: URYWFKNCICKAQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-acetyloxazole-4-carboxylate is a useful research compound. Its molecular formula is C8H9NO4 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

ethyl 2-acetyl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C8H9NO4/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3

InChI Key

URYWFKNCICKAQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of NaIO4 (23 g, 108 mmol) in water (150 mL) was slowly added to a vigorously stirred suspension of silica gel (110 g) in acetone (500 mL). The mixture was then concentrated under reduced pressure and the lumpy solid slurried in CH2Cl2 and the solvent was evaporated under reduced pressure. CH2Cl2 (500 mL) was added and the reaction mixture was treated at rt with (E)-2-(1-phenylprop-1-en-2-yl)oxazole-4-carboxylic acid ethyl ester (8.3 g, 32 mmol) and RuCl3 hydrate (1.1 g, 2 mmol). The reaction mixture was stirred at rt in the dark for 60 min, filtered and concentrated under reduced pressure. Purification of the residue by FC (1:0 to 1:5 petroleum ether-Et2O) gave the title compound as a pale yellow solid. TLC:rf (1:1 EA-Hept)=0.52. LC-MS-conditions 01: tR=0.70 min; [M+H]+=183.99.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
RuCl3 hydrate
Quantity
1.1 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of NalO4 (23 g, 108 mmol) in water (150) mL was slowly added to a vigorously stirred suspension of silica gel (110 g) in acetone (500 mL). The mixture was then concentrated under reduced pressure and the lumpy solid slurried in CH2Cl2 and the solvent was evaporated under reduced pressure. CH2Cl2 (500 mL) was added and the reaction mixture was treated at rt with (E)-ethyl 2-(1-phenylprop-1-en-2-yl)oxazole-4-carboxylate (8.3 g, 32.5 mmol) and RuC1-3 hydrate (550 mg, 1.0 mmol). The reaction mixture was stirred at rt in the dark for 60 min, filtered and concentrated under reduced pressure. Purification of the residue by FC (1:0→1:5 petroleum ether: Et2O) gave the title compound as a yellow solid. TLC:rf (1:1 EA-Hept)=0.52.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
hydrate
Quantity
550 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

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